![molecular formula C19H18N2O2 B5868564 N-benzyl-N-(2-furylmethyl)-N'-phenylurea](/img/structure/B5868564.png)
N-benzyl-N-(2-furylmethyl)-N'-phenylurea
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Overview
Description
N-benzyl-N-(2-furylmethyl)-N'-phenylurea, also known as BU-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzylphenylurea derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-benzyl-N-(2-furylmethyl)-N'-phenylurea is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in the progression of diseases such as cancer and viral infections. N-benzyl-N-(2-furylmethyl)-N'-phenylurea has also been shown to modulate the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-benzyl-N-(2-furylmethyl)-N'-phenylurea has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In addition, N-benzyl-N-(2-furylmethyl)-N'-phenylurea has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-N-(2-furylmethyl)-N'-phenylurea is its broad range of biological activities, which makes it a promising candidate for the development of new therapies. However, one of the limitations of N-benzyl-N-(2-furylmethyl)-N'-phenylurea is its relatively low solubility in water, which may make it difficult to administer in certain contexts.
Future Directions
There are several potential future directions for research on N-benzyl-N-(2-furylmethyl)-N'-phenylurea. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another potential direction is the investigation of the mechanisms underlying its neuroprotective effects, which may lead to the development of new treatments for neurodegenerative diseases. Finally, further studies are needed to fully elucidate the molecular targets and pathways affected by N-benzyl-N-(2-furylmethyl)-N'-phenylurea, which may provide insights into its therapeutic potential.
Synthesis Methods
The synthesis of N-benzyl-N-(2-furylmethyl)-N'-phenylurea involves the reaction between benzylisocyanate and 2-furylacetic acid, followed by the addition of phenylhydrazine. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
N-benzyl-N-(2-furylmethyl)-N'-phenylurea has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. In addition, N-benzyl-N-(2-furylmethyl)-N'-phenylurea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-benzyl-1-(furan-2-ylmethyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19(20-17-10-5-2-6-11-17)21(15-18-12-7-13-23-18)14-16-8-3-1-4-9-16/h1-13H,14-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIVSBKMVGPBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-(furan-2-ylmethyl)-3-phenylurea |
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